3-[(2-hydroxyphenyl)amino]-1-methyl-1H-pyrrole-2,5-dione
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Overview
Description
3-[(2-hydroxyphenyl)amino]-1-methyl-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a hydroxyphenylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-hydroxyphenyl)amino]-1-methyl-1H-pyrrole-2,5-dione typically involves the condensation of 2-hydroxyaniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 2-hydroxyaniline in ethanol.
- Add maleic anhydride to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-hydroxyphenyl)amino]-1-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
3-[(2-hydroxyphenyl)amino]-1-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-[(2-hydroxyphenyl)amino]-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-hydroxyphenyl)amino]-1-methyl-1H-pyrrole-2,5-dione
- 3-[(4-hydroxyphenyl)amino]-1-methyl-1H-pyrrole-2,5-dione
- 3-[(2-hydroxyphenyl)amino]-1-ethyl-1H-pyrrole-2,5-dione
Uniqueness
3-[(2-hydroxyphenyl)amino]-1-methyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyphenylamino group enhances its potential as an enzyme inhibitor and its ability to participate in various chemical reactions.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-(2-hydroxyanilino)-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C11H10N2O3/c1-13-10(15)6-8(11(13)16)12-7-4-2-3-5-9(7)14/h2-6,12,14H,1H3 |
InChI Key |
KQCFPYLXGJNFNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C1=O)NC2=CC=CC=C2O |
Origin of Product |
United States |
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